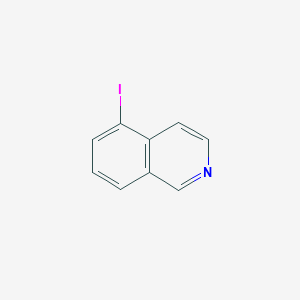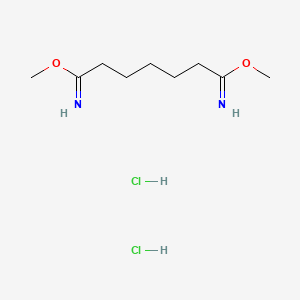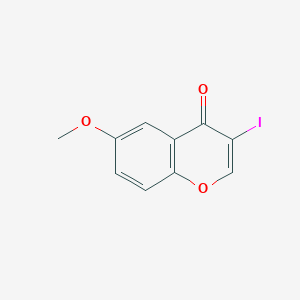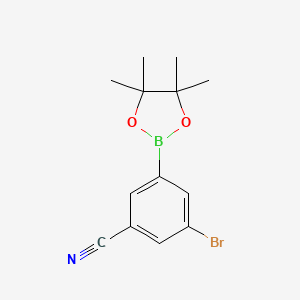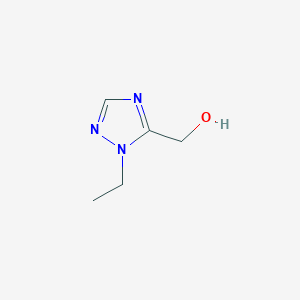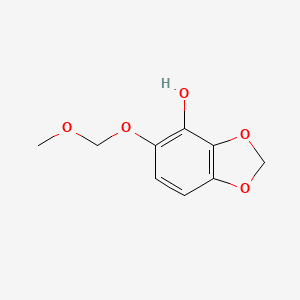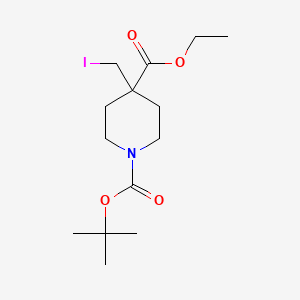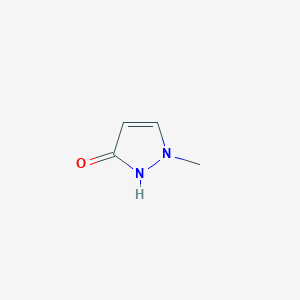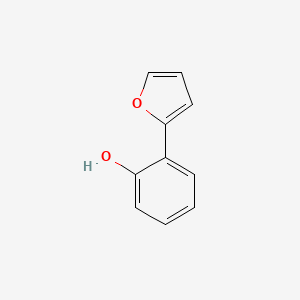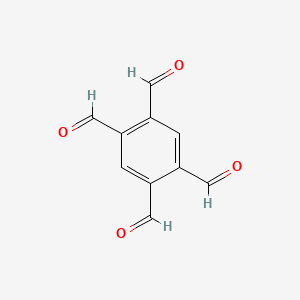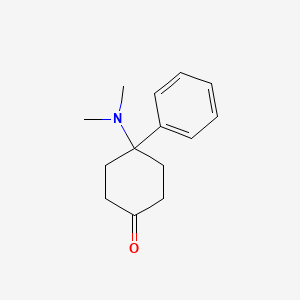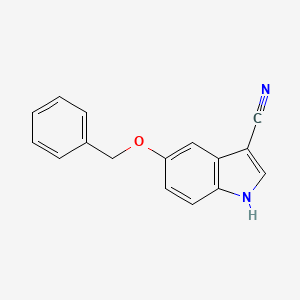
5-(benzyloxy)-1H-indole-3-carbonitrile
Descripción general
Descripción
5-(benzyloxy)-1H-indole-3-carbonitrile is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical and pharmaceutical applications due to their diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been reported, which includes iodination, aryl radical-alkene cyclization, and carboxylation as key steps . Although this synthesis does not directly pertain to 5-(benzyloxy)-1H-indole-3-carbonitrile, it provides insight into the types of reactions that might be employed in the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis . These techniques are crucial for verifying the presence of functional groups such as the CN group in the indole nucleus.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The synthesis and reactions of 2-bis(methylthio)methylene-1-methyl-3-oxoindole, for example, involve cycloaromatization with Grignard reagents and anions derived from aryl/heteroaryl acetonitriles to yield novel carbazole and indole ring systems . Additionally, Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to synthesize benzo[a]carbazoles, demonstrating the versatility of indole derivatives in forming complex fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 5-(benzyloxy)-1H-indole-3-carbonitrile are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in chemical synthesis and as pharmaceutical agents. The antimicrobial activities of some novel indole derivatives have been evaluated, indicating the potential biological relevance of these compounds .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Pharmaceutical and Medicinal Chemistry
Summary of the Application
Chalcones derivatives, which include compounds similar to “5-(benzyloxy)-1H-indole-3-carbonitrile”, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
Methods of Application or Experimental Procedures
The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were then screened for antimicrobial activity .
Results or Outcomes
The synthesized compounds showed antimicrobial activity, as evidenced by zones of inhibition in the tested microbial strains .
Inhibitors of Salicylate Synthase
Specific Scientific Field
Summary of the Application
In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of a similar compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Methods of Application or Experimental Procedures
The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
Results or Outcomes
The new compound was isolated, characterized, and then used in the following steps to yield a new product .
Chemical Synthesis
Specific Scientific Field
Summary of the Application
5-Benzyloxyindole-3-carboxaldehyde, a compound similar to “5-(benzyloxy)-1H-indole-3-carbonitrile”, is used in chemical synthesis .
Methods of Application or Experimental Procedures
The compound is typically used in a laboratory setting, following specific protocols for chemical synthesis .
Research Use
Specific Scientific Field
Summary of the Application
5-Benzyloxyindole-3-carboxaldehyde is used in research, particularly in the field of biotechnology .
Methods of Application or Experimental Procedures
The compound is used in various experimental procedures, depending on the specific research goals .
Bioprocessing
Specific Scientific Field
Summary of the Application
5-Benzyloxyindole-3-carboxaldehyde, a compound similar to “5-(benzyloxy)-1H-indole-3-carbonitrile”, is used in bioprocessing .
Methods of Application or Experimental Procedures
The compound is typically used in a laboratory setting, following specific protocols for bioprocessing .
Research Use in Cell Culture and Transfection
Specific Scientific Field
Summary of the Application
5-Benzyloxyindole-3-carboxaldehyde is used in research, particularly in the field of cell culture and transfection .
Methods of Application or Experimental Procedures
The compound is used in various experimental procedures, depending on the specific research goals .
Safety And Hazards
Direcciones Futuras
The future directions for “5-(benzyloxy)-1H-indole-3-carbonitrile” could involve further exploration of its potential applications in organic synthesis and medicinal chemistry. For instance, it could be used in the development of new chemical reactions or as a building block in the synthesis of complex molecules .
Propiedades
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-9-13-10-18-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-8,10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDVYVLUUTYYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467522 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-1H-indole-3-carbonitrile | |
CAS RN |
194490-25-0 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




